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Compound of Interest

2-Chloro-6-methylpyrimidin-4-
Compound Name:
amine

Cat. No.: B076438

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-Chloro-6-methylpyrimidin-4-amine (CAS No: 14394-60-6).[1] Intended for
researchers, scientists, and professionals in the field of drug development and chemical
synthesis, this document outlines the key spectral characteristics, experimental methodologies
for their acquisition, and a generalized workflow for the spectroscopic analysis of such

compounds.
Compound Identification
Identifier Value
IUPAC Name 2-chloro-6-methylpyrimidin-4-amine[1]
Molecular Formula CsHeCIN3[1]
Molecular Weight 143.57 g/mol [1]
CAS Number 14394-60-6[1]
SMILES CC1=CC(=NC(=N1)CI)N[1]
InChlKey FBEIDYLEFVIOEY-UHFFFAOYSA-N[1]
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Spectroscopic Data

The following sections summarize the available spectroscopic data for 2-Chloro-6-
methylpyrimidin-4-amine. It is important to distinguish this compound from its isomer, 4-
chloro-6-methylpyrimidin-2-amine (CAS: 5600-21-5), as spectroscopic data for the latter is
more commonly reported.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound.

Technique Observed Peaks (m/z) Interpretation

The peak at m/z 143

corresponds to the molecular
Mass Spectrometry 143, 108[1] ion [M]*. The fragmentation

pattern includes a significant

peak at m/z 108.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, experimentally verified *H and 13C NMR data for 2-Chloro-6-methylpyrimidin-4-
amine are not readily available in the public domain. However, typical chemical shift ranges for
substituted pyrimidines can provide an estimation of the expected spectral features.[2]

'H NMR (Predicted)

Expected Chemical Shift

Proton Multiplicity
(Ppm)

-CHs 23-28 Singlet

-NH:z Variable Broad Singlet

Pyrimidine C5-H 6.0-7.0 Singlet

13C NMR (Predicted)
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Carbon Expected Chemical Shift (ppm)
-CHs 20-25

Cc2 157 - 162

Cc4 160 - 165

C5 100 - 110

C6 165-170

Infrared (IR) Spectroscopy

Specific FTIR data for 2-Chloro-6-methylpyrimidin-4-amine is not explicitly detailed in the
searched resources. However, the IR spectrum of the isomeric 2-amino-4-chloro-6-
methylpyrimidine shows characteristic peaks that can be used for general comparison of the

functional groups.

Functional Group Expected Wavenumber (cm~1)
N-H Stretch (amine) 3100 - 3500

C-H Stretch (methyl) 2850 - 3000

C=N Stretch (pyrimidine ring) 1550 - 1650

C-ClI Stretch 600 - 800

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology:
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Sample Preparation: A dilute solution of 2-Chloro-6-methylpyrimidin-4-amine is prepared
in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electrospray lonization - ESI or Electron lonization - El) is used.

Calibration: The instrument's m/z scale is calibrated using a known reference compound
prior to analysis to ensure mass accuracy.[3]

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass
spectrum is recorded over a suitable m/z range. For structural elucidation, tandem mass
spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to
collision-induced dissociation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7
mL of a suitable deuterated solvent (e.g., CDClz or DMSO-de) in a clean NMR tube.[2]
Tetramethylsilane (TMS) is typically added as an internal standard.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

'H NMR Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field
homogeneity. A standard one-dimensional *H NMR spectrum is acquired.

13C NMR Acquisition: A 13C NMR spectrum is acquired using a standard pulse program. Due
to the low natural abundance of 13C, a larger number of scans is typically required.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and
the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to
the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):

o Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground using an
agate mortar and pestle.[5] This is then mixed with about 100-200 mg of dry potassium
bromide (KBr) powder.[5]

» Pellet Formation: The mixture is placed into a pellet die and subjected to high pressure using
a hydraulic press to form a transparent pellet.[5][6]

e Background Spectrum: A background spectrum of a blank KBr pellet is recorded to account
for atmospheric and instrumental contributions.[6]

o Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the
FTIR instrument, and the spectrum is recorded, typically in the range of 4000-400 cm~1.[7]

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a
novel chemical compound like 2-Chloro-6-methylpyrimidin-4-amine.
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Compound Synthesis & Purification
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Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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